molecular formula C15H17FO2 B14389449 5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione CAS No. 88176-26-5

5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14389449
CAS No.: 88176-26-5
M. Wt: 248.29 g/mol
InChI Key: RGYQYDJDOKPFNE-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with a 3-fluoro-2,4,6-trimethylphenyl group and two keto groups at positions 1 and 3. The presence of fluorine and methyl groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-2,4,6-trimethylbenzene, which is then subjected to Friedel-Crafts acylation to introduce the cyclohexane-1,3-dione moiety.

    Reaction Conditions: The Friedel-Crafts acylation is carried out using an acid chloride derivative of cyclohexane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and keto groups allows the compound to form strong hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Trifluoromethylphenyl)cyclohexane-1,3-dione
  • 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
  • 5-(3-Bromo-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

Uniqueness

The unique combination of the 3-fluoro-2,4,6-trimethylphenyl group and the cyclohexane-1,3-dione moiety imparts distinct chemical and biological properties to 5-(3-Fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

88176-26-5

Molecular Formula

C15H17FO2

Molecular Weight

248.29 g/mol

IUPAC Name

5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H17FO2/c1-8-4-9(2)15(16)10(3)14(8)11-5-12(17)7-13(18)6-11/h4,11H,5-7H2,1-3H3

InChI Key

RGYQYDJDOKPFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CC(=O)CC(=O)C2)C)F)C

Origin of Product

United States

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